2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C25H18N2O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4,6-diphenyl-2-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)27-25(23)28-18-19-10-4-1-5-11-19/h1-16H,18H2 |
InChI Key |
PGFHKCAMENPFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Addition of Phenyl Groups: The phenyl groups can be added through a Friedel-Crafts alkylation reaction.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced using a cyanation reaction with a suitable cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Chemical Reactions
2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile serves as an important intermediate in organic synthesis. It can undergo various reactions, allowing researchers to create more complex molecules. The following table summarizes some of the key reactions applicable to this compound:
| Reaction Type | Example Products | Notes |
|---|---|---|
| Oxidation | Benzaldehyde derivatives | Useful for modifying functional groups. |
| Reduction | Amine derivatives | Can lead to biologically active compounds. |
| Substitution | Halogenated or nitrated derivatives | Enhances reactivity for further synthesis. |
Research indicates that compounds similar to 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile exhibit various biological activities, including:
- Anticancer Activity : Similar pyridine derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may demonstrate effectiveness against a range of microbial pathogens.
- Neuroprotective Effects : Some studies suggest that it could play a role in treating neurological disorders due to its interactions with specific receptors.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal explored the anticancer effects of pyridine derivatives, including 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile. The research indicated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis through specific molecular pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of similar compounds in models of neurodegeneration. The findings suggested that 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile might reduce neuronal cell death by modulating inflammatory responses .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can act as a binding moiety, while the phenyl and carbonitrile groups can modulate the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Derivatives
*Calculated based on molecular formulas.
Substituent-Driven Property Differences
Electronic and Steric Effects
- Amino Substituent (Compound from [1]): The amino group (-NH₂) introduces polarity and electron-donating effects, enhancing photochemical reactivity. This derivative has been studied in photopolymerization systems, where its ability to participate in bimolecular interactions is critical .
- Benzyloxy Substituent (Target Compound): The benzyloxy group provides steric bulk and electron-withdrawing character (via the ether oxygen), which may reduce intermolecular reactivity compared to amino-substituted analogs. However, its lipophilicity could improve compatibility with hydrophobic matrices in material science applications.
Crystallinity and Hydrogen Bonding
- Sulfanyl-Arabinose Substituent (Compound from [2, 4]): The β-arabinopyranosylsulfanyl group facilitates extensive hydrogen bonding (O–H⋯N and C–H⋯O interactions), leading to a tightly packed monoclinic crystal lattice (space group P2₁/n). This structural feature enhances thermal stability and solubility in polar solvents .
- Target Compound: The absence of hydrogen-bonding groups (e.g., -OH or -NH₂) in the benzyloxy derivative likely reduces crystalline cohesion, favoring amorphous solid states or solubility in nonpolar solvents.
Biological Activity
2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile is an organic compound notable for its unique structural features, including a pyridine ring with a benzyloxy group and two phenyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile is C_22H_18N_2O, with an approximate molecular weight of 342.39 g/mol. The presence of the benzyloxy group enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetic properties. The cyano group at the 3-position contributes to its reactivity and potential biological activity.
Biological Activities
Research indicates that compounds similar to 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve interference with cell cycle progression and induction of apoptosis.
- Antimicrobial Activity : Similar pyridine derivatives have shown effectiveness against several bacterial strains, indicating that 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile may also possess antimicrobial properties.
Case Studies and Experimental Data
- Anticancer Studies : In vitro studies have demonstrated that 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported were in the micromolar range, suggesting significant potency.
- Antimicrobial Testing : In a study assessing its antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile | Benzyloxy group enhances lipophilicity | Potential anticancer and antimicrobial |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Amino group facilitates hydrogen bonding | Accelerates cationic polymerization |
| 4-Chloro-6-formylpyridine-2-carbonitrile | Chloro and formyl groups increase reactivity | Various nucleophilic substitutions |
| 5-Iodo-2,4-diphenylpyridin-3-ol | Iodine substituent alters electronic properties | Investigated for medicinal uses |
This comparison highlights the unique aspects of 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile while showcasing its potential applications across various fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step strategies:
Core Pyridine Formation : Cyclocondensation of substituted malononitrile derivatives with ketones or aldehydes under acidic or basic conditions.
Benzyloxy Group Introduction : Nucleophilic substitution (e.g., using benzyl bromide) at the hydroxylated pyridine intermediate.
Aryl Group Installation : Suzuki-Miyaura coupling for phenyl groups at positions 4 and 6, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
- Critical Parameters :
- Temperature control (60–120°C) to avoid decomposition.
- Solvent polarity (e.g., DMF for nucleophilic substitution, toluene for coupling).
- Stoichiometry of benzylating agents (1.2–1.5 equivalents) to minimize di-substitution byproducts.
Q. What spectroscopic and crystallographic methods are most effective for characterizing 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons for phenyl groups).
- X-ray Diffraction : Resolve steric effects from bulky substituents (e.g., dihedral angles between pyridine and phenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Q. How do the electron-withdrawing nitrile and benzyloxy groups influence the reactivity of the pyridine core?
- Methodological Answer :
- The nitrile group enhances electrophilicity at C-3, facilitating nucleophilic additions (e.g., Grignard reactions).
- The benzyloxy group at C-2 acts as a steric shield, directing regioselectivity in cross-coupling reactions.
- Combined effects reduce π-electron density on the pyridine ring, as shown by DFT calculations in analogous systems .
Q. What are the primary research applications of this compound in organic chemistry?
- Methodological Answer :
- Building Block : Used to synthesize fused heterocycles (e.g., imidazopyridines) via cycloaddition reactions.
- Ligand Precursor : Modifiable nitrile and ether groups allow coordination to transition metals (e.g., Ru or Ir complexes for catalysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR chemical shifts. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
- X-ray Refinement : Use crystallographic data to validate bond lengths and angles, adjusting computational models for lattice packing effects .
Q. What strategies enable selective functionalization at the C-4 and C-6 phenyl groups while preserving the nitrile moiety?
- Methodological Answer :
- Protecting Groups : Temporarily mask the nitrile with trimethylsilyl groups during electrophilic aromatic substitution.
- Directed Ortho-Metalation : Use lithium amides to deprotonate phenyl rings, followed by quenching with electrophiles (e.g., iodomethane) .
Q. How can reaction conditions be optimized to suppress byproducts during benzyloxy group installation?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
- Byproduct Analysis : Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., O-benzylated byproducts) .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the pyridine nitrogen increases ring electrophilicity, risking nitrile hydrolysis to amides.
- Basic Conditions : Deprotonation of the hydroxyl group (if present) can lead to ether cleavage. Stability studies in analogous systems show half-life >24 hrs at pH 7–9 .
Q. How can researchers leverage this compound’s photophysical properties for material science applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
